molecular formula C24H23N5O5S B3633168 N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

Cat. No.: B3633168
M. Wt: 493.5 g/mol
InChI Key: LDAKFTXHMLVQFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide is a sulfonamide derivative featuring a 2,6-dimethylpyrimidine core linked to a phenylsulfamoyl group and a butanamide chain terminating in a 1,3-dioxoisoindolyl moiety. This structure confers dual functional domains:

  • 1,3-Dioxoisoindolyl group: Enhances lipophilicity and may contribute to π-π stacking or hydrogen bonding in receptor binding .

The compound’s molecular formula is inferred as C24H24N6O5S (molecular weight ~532.6 g/mol), though exact data are unavailable in the provided evidence. Its synthesis likely involves multi-step coupling reactions, similar to analogues described in and , such as sulfamoylation of the pyrimidine ring followed by amidation .

Properties

IUPAC Name

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O5S/c1-15-14-21(26-16(2)25-15)28-35(33,34)18-11-9-17(10-12-18)27-22(30)8-5-13-29-23(31)19-6-3-4-7-20(19)24(29)32/h3-4,6-7,9-12,14H,5,8,13H2,1-2H3,(H,27,30)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAKFTXHMLVQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine derivative, followed by the introduction of the sulfonamide group. The final step involves the coupling of the isoindoline moiety to the butanamide chain. Common reagents used in these reactions include pyrimidine derivatives, sulfonyl chlorides, and isoindoline derivatives, under conditions such as refluxing in organic solvents and the use of catalysts like palladium or copper .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Structural Characteristics

The compound features a complex structure that includes:

  • Pyrimidine ring : Contributes to its biological activity.
  • Sulfonamide moiety : Known for its antibacterial properties.
  • Isoindole derivative : Implicated in various pharmacological activities.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural components suggest activity against various diseases:

  • Antibacterial Activity : The sulfonamide group is known for inhibiting bacterial growth. Studies have shown that derivatives of sulfonamides exhibit significant antibacterial effects, making this compound a candidate for further exploration in antibiotic development.
  • Anticancer Properties : Isoindole derivatives have been associated with anticancer activities. Research indicates that compounds with similar structures can induce apoptosis in cancer cells, suggesting that N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide may also possess similar properties.

Enzyme Inhibition Studies

Enzymatic assays have been conducted to evaluate the inhibitory effects of this compound on specific targets:

  • Carbonic Anhydrase Inhibition : Studies indicate that sulfonamide derivatives can inhibit carbonic anhydrase, an enzyme involved in various physiological processes. This inhibition has implications for treating conditions like glaucoma and edema.

Synthesis of Novel Derivatives

Research has focused on synthesizing derivatives of this compound to enhance its pharmacological profile:

  • Structure-Activity Relationship (SAR) : Investigations into how modifications to the molecular structure affect biological activity are ongoing. For instance, altering the substituents on the pyrimidine ring can lead to variations in potency and selectivity against specific targets.

Case Study 1: Antibacterial Activity Assessment

A study evaluated the antibacterial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at low concentrations, indicating strong antibacterial potential.

Case Study 2: Anticancer Activity Evaluation

In vitro studies were conducted using cancer cell lines to assess the compound's ability to induce apoptosis. The results indicated that the compound reduced cell viability significantly compared to controls, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic or biological outcome .

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is compared to structurally related sulfonamides and isoindole derivatives (Table 1). Key differences lie in substituents on the pyrimidine/heterocyclic core and the terminal functional groups.

Mechanistic and Pharmacological Insights

  • Sulfonamide Derivatives : The 2,6-dimethylpyrimidine sulfonamide moiety in the primary compound likely enhances selectivity for enzymes with hydrophobic active sites, contrasting with 4,6-dimethylpyrimidine derivatives () or pyridine-based analogues (), which exhibit varied potency due to electronic and steric effects .
  • Pyrido-pyrimidine derivatives () demonstrate antiviral activity, highlighting the role of heterocyclic core modifications in target specificity.

Key Advantages and Limitations

Advantages

  • Structural Uniqueness: The 2,6-dimethylpyrimidine and isoindole combination is rare in literature, offering novel avenues for drug discovery .
  • Enhanced Physicochemical Properties : Higher logP (predicted >4) compared to polar derivatives (e.g., nitrobenzenesulfonamide in ) may improve bioavailability .

Limitations

  • Synthetic Complexity : Multi-step synthesis (e.g., sulfamoylation, amidation) may reduce yield scalability .
  • Limited Bioactivity Data: Absence of explicit studies on the primary compound necessitates further in vitro/in vivo validation.

Biological Activity

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with dimethyl groups and a sulfamoyl linkage to a phenyl ring. The structure includes an isoindole derivative, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC27H22N4O5S
Molecular Weight426.49 g/mol
InChI KeyBYEFPUXSXQNOAP-UHFFFAOYSA-N
SMILESCC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)C(=O)C4=CC=CC=C4

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, particularly kinases and phosphatases.
  • Receptor Interaction : It may interact with G-protein coupled receptors (GPCRs), influencing downstream signaling cascades that regulate cell proliferation and apoptosis.
  • DNA Binding : Similar compounds have shown the ability to bind to DNA and inhibit DNA-dependent enzymes, suggesting a potential mechanism for antitumor activity .

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For example, derivatives of pyrimidines have been shown to inhibit cancer cell proliferation in vitro. Preliminary studies suggest that this compound may share this property .

Antimicrobial Activity

Compounds containing sulfonamide groups are known for their antimicrobial effects. The sulfonamide moiety in this compound could potentially enhance its activity against various bacterial strains. Studies on related compounds have demonstrated effectiveness against pathogens such as Pneumocystis carinii in immunocompromised models .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of similar compounds:

  • Antitumor Studies : A study evaluated the antitumor efficacy of pyrimidine derivatives in various cancer cell lines. The results indicated significant inhibition of cell growth at micromolar concentrations .
  • Kinetic Studies : Investigations into the kinetic properties of related compounds revealed competitive inhibition against target enzymes such as tyrosinase, suggesting similar behavior for this compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis involves multi-step pathways, typically starting with sulfamoylation of the phenyl group followed by coupling with the isoindolyl-butanamide moiety. Key steps include:

  • Sulfamoyl group introduction : Use of pyrimidinyl sulfonamide intermediates under anhydrous conditions with catalysts like palladium or copper .
  • Amide coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) in polar aprotic solvents (DMF or DCM) at 0–25°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) achieve >95% purity. Monitor reaction progress via TLC and HPLC .

Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., sulfamoyl protons at δ 7.8–8.2 ppm, isoindole carbonyls at δ 168–170 ppm) .
  • IR : Confirm sulfonamide (1320–1160 cm⁻¹) and isoindole dioxo groups (1720–1700 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 523.2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Assay standardization : Use isogenic cell lines and consistent ATP levels for cell viability assays to reduce variability .
  • Solubility controls : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid solvent interference .
  • Orthogonal assays : Cross-validate results using enzymatic inhibition (e.g., fluorescence-based) and phenotypic screening (e.g., zebrafish models) .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of the sulfamoyl and isoindolyl moieties?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with methyl/pyridyl substitutions on the pyrimidine ring and compare IC₅₀ values in kinase inhibition assays .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., tyrosine kinases) .
  • Proteomics profiling : Use thermal shift assays to identify off-target interactions influenced by isoindole modifications .

Q. How should researchers design experiments to investigate metabolic stability and degradation pathways?

  • Methodological Answer :

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Track demethylation or sulfonamide hydrolysis .
  • Forced degradation : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and photolytic (ICH Q1B) conditions to identify labile groups .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • CRISPR-Cas9 knockout : Generate target gene knockouts (e.g., kinases) and assess compound efficacy loss .
  • Phosphoproteomics : Use SILAC labeling to map phosphorylation changes post-treatment .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data between 2D cell cultures and 3D organoid models?

  • Methodological Answer :

  • Penetration studies : Use fluorescent analogs to quantify compound diffusion into 3D structures via confocal microscopy .
  • Hypoxia considerations : Replicate tumor microenvironment conditions (e.g., 1% O₂) in 3D models to assess metabolic adaptation effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.